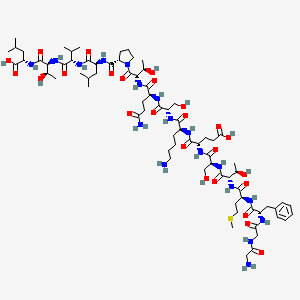
4,4'-Iminodibenzoic acid
Vue d'ensemble
Description
4,4'-Iminodibenzoic acid (IDA) is a dicarboxylic acid with a unique structure that has been studied for its potential applications in the fields of organic synthesis, biochemistry, and pharmacology. It has been found to be a useful reagent for the formation of new compounds with interesting biological activities. IDA is also known to act as an inhibitor of enzymes involved in DNA and RNA synthesis and metabolism, and as an antioxidant.
Applications De Recherche Scientifique
Crystallography and X-ray Powder Diffraction
4,4'-Iminodibenzoic acid derivatives are studied using X-ray powder diffraction to determine their crystal structures. This is crucial for understanding the physical and chemical properties of these compounds and their potential applications in various fields. A study by Armas et al. (1998) focused on the crystal data of two derivatives of 4-chloro-2,2′-iminodibenzoic acid, highlighting the importance of crystallography in understanding these compounds (Armas, Quevedo, & Martínez, 1998).
Biosynthesis and Biotechnological Applications
Wang et al. (2018) discussed the biosynthesis of 4-Hydroxybenzoic acid (4-HBA), a compound closely related to 4,4'-Iminodibenzoic acid. The study explores its use as a starting feedstock for producing value-added bioproducts with applications in food, cosmetics, pharmacy, and more, emphasizing the potential of these compounds in biotechnological applications (Wang et al., 2018).
Electrocatalysis and Pharmaceutical Analysis
Nasirizadeh et al. (2013) investigated the electrosynthesis of an imidazole derivative using 4,4'-Iminodibenzoic acid. The resulting compound demonstrated significant potential as a bifunctional electrocatalyst for the simultaneous determination of various pharmaceutical substances (Nasirizadeh et al., 2013).
Antioxidant Properties and Lipid Oxidation
A study by Niki et al. (1988) explored the antioxidant capabilities of diarylamines derived from 4,4'-Iminodibenzoic acid. Their research showed the effectiveness of these compounds in protecting lipids, membranes, and biological tissues from oxidative damage, demonstrating their potential in biomedical research (Niki et al., 1988).
Supramolecular Chemistry
Leganza et al. (2006) explored the synthesis of a class of compounds derived from iminodibenzo[b,f][1,5]diazocines, providing insights into their potential applications in supramolecular chemistry. The unique properties of these compounds, such as hydrogen-bond formation, make them attractive for further development in this field (Leganza et al., 2006).
Optoelectronic Devices
Pan et al. (2018) conducted research on the application of 2,2'-iminodibenzoic acid in passivating perovskite nanocrystals. This resulted in enhanced stability and near-unity photoluminescence quantum yield, showing significant promise for optoelectronic devices like light-emitting diodes (LEDs) (Pan et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
4-(4-carboxyanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-13(17)9-1-5-11(6-2-9)15-12-7-3-10(4-8-12)14(18)19/h1-8,15H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFIUFCBEWNBDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405697 | |
| Record name | 4,4'-Iminodibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Iminodibenzoic acid | |
CAS RN |
20800-00-4 | |
| Record name | 4,4'-Iminodibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















